ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-(12-ethyl-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-27-21(30)19-20(28-22(27)25-26-23(28)32-15-18(29)31-4-2)17-11-7-6-10-16(17)14-24(19)12-8-5-9-13-24/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDHJIBJZORGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3,5-cyclohexanedione with specific aldehydes and ethyl cyanoacetate in the presence of a catalyst like DMAP. The resulting product undergoes purification to yield this compound. The crystal structure analysis indicates that the compound exhibits a complex spiro structure with various functional groups contributing to its biological activity.
Biological Activity Overview
The biological activity of quinazoline derivatives, including the title compound, has been extensively studied. Notably, quinazolines exhibit a wide range of pharmacological effects:
- Anticancer Activity : Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 0.096 μM against EGFR inhibition in MCF7 breast cancer cells .
- Anti-inflammatory Properties : Certain quinazoline derivatives act as inhibitors of TNF-alpha production. In vitro studies have shown that these compounds can inhibit lipopolysaccharide-induced TNF-alpha secretion in human promyelocytic cells .
- Antimicrobial Effects : Some studies suggest that quinazoline derivatives possess antimicrobial properties against various pathogens. The presence of sulfur in the structure may enhance these effects .
- Antioxidant Activity : Quinazolines have been evaluated for their ability to scavenge free radicals and exhibit antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study demonstrated that a series of quinazoline derivatives were tested against human cancer cell lines such as MCF7 and A549. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis.
Case Study 2: Anti-inflammatory Effects
In vitro experiments revealed that certain derivatives could effectively reduce TNF-alpha levels in response to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
Scientific Research Applications
Research indicates that compounds with similar structural features often display significant biological activities. Ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate may demonstrate:
Anticancer Activity
Studies have shown that triazole and quinazoline derivatives possess anticancer properties. The unique structure of this compound suggests potential effectiveness against various cancer cell lines.
Antimicrobial Properties
Compounds with sulfur functionalities often exhibit antimicrobial activities. This compound may be explored for its ability to inhibit bacterial growth.
Enzyme Inhibition
The compound's ability to interact with specific enzymes could lead to applications in treating diseases where enzyme regulation is crucial. For instance, it may target kinases involved in cancer progression.
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of similar spirocyclic compounds on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Study 2: Antimicrobial Screening
In another research effort focused on antimicrobial properties, derivatives of triazole compounds were screened against various bacterial strains. The findings suggested that certain derivatives exhibited significant antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
